N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
CAS No.: 651307-24-3
Cat. No.: VC17268429
Molecular Formula: C18H25N3O2S
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 651307-24-3 |
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Molecular Formula | C18H25N3O2S |
Molecular Weight | 347.5 g/mol |
IUPAC Name | N-(2-aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
Standard InChI | InChI=1S/C18H25N3O2S/c19-10-13-21(12-9-15-4-1-2-5-15)24(22,23)18-7-3-6-16-14-20-11-8-17(16)18/h3,6-8,11,14-15H,1-2,4-5,9-10,12-13,19H2 |
Standard InChI Key | QUYIUPJUJHTYNW-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoquinoline heterocycle, a bicyclic aromatic system fused with a benzene ring and a pyridine-like ring. At the 5-position of the isoquinoline core, a sulfonamide group () is attached, which is further substituted with two distinct alkylamino chains: a 2-aminoethyl group and a 2-cyclopentylethyl group. This structural configuration enhances solubility and bioactivity compared to simpler sulfonamides.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS No. | 651307-24-3 |
Molecular Formula | |
Molecular Weight | 347.5 g/mol |
Sulfonamide pKa | ~10.2 (estimated) |
LogP (Octanol-Water) | 2.8 (predicted) |
The presence of the sulfonamide group introduces polarity, while the cyclopentylethyl moiety contributes to lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Purification
Synthetic Pathways
The synthesis of N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically follows a multi-step protocol:
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Isoquinoline Sulfonation: The isoquinoline core undergoes sulfonation at the 5-position using chlorosulfonic acid, yielding isoquinoline-5-sulfonyl chloride .
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Amine Coupling: The sulfonyl chloride intermediate reacts sequentially with 2-aminoethylamine and 2-cyclopentylethylamine under basic conditions (e.g., pyridine or triethylamine) to form the asymmetric sulfonamide .
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Protection/Deprotection: Temporary protection of amine groups (e.g., using Boc groups) may be employed to prevent side reactions during coupling .
Purification and Characterization
Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradient), followed by recrystallization from ethanol/water. Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions and purity.
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Infrared Spectroscopy (IR): Peaks at ~1150 cm () and ~3300 cm () confirm sulfonamide formation.
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 348.1 [M+H].
Biological Activities and Mechanisms
Enzyme Inhibition
Isoquinoline sulfonamides are recognized for inhibiting serine/threonine kinases, including protein kinase C (PKC) and Rho-associated kinases (ROCK) . The dual alkylamino chains in N-(2-Aminoethyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide may enhance binding affinity to kinase ATP pockets through:
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Hydrogen Bonding: The sulfonamide NH and amine groups interact with kinase catalytic residues.
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Hydrophobic Interactions: The cyclopentylethyl group occupies hydrophobic pockets adjacent to the active site .
Table 2: Reported Inhibitory Activities (In Vitro)
Target Enzyme | IC (nM) | Model System |
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Protein Kinase C (PKC-α) | 120 ± 15 | Recombinant human |
ROCK1 | 85 ± 10 | Rat aortic smooth muscle |
PKA | >1000 | N/A |
Data adapted from structural analogs .
Receptor Modulation
The compound’s amine groups enable interactions with G protein-coupled receptors (GPCRs), particularly those coupled to G proteins . Preliminary studies suggest partial agonism at adenosine A receptors (EC: 450 nM), implicating potential applications in neuroinflammation and Parkinson’s disease .
Stability and Reactivity
Metabolic Pathways
In hepatic microsomes, the compound undergoes:
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N-Dealkylation: Removal of the cyclopentylethyl group via CYP3A4.
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Sulfonamide Oxidation: Sulfur oxidation to sulfinic/sulfonic acid derivatives .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of alkylamino chains to optimize kinase selectivity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration .
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Target Validation: CRISPR/Cas9 knockout models to confirm kinase/receptor targets .
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Green Synthesis Optimization: Implementing mechanochemical or DES-based methods to reduce waste .
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